2-(3-Chloro-4-methoxyphenyl)ethanol chemical structure and properties
2-(3-Chloro-4-methoxyphenyl)ethanol chemical structure and properties
Technical Monograph: 2-(3-Chloro-4-methoxyphenyl)ethanol
Part 1: Chemical Identity & Structural Analysis
Compound Name: 2-(3-Chloro-4-methoxyphenyl)ethanol
Synonyms: 3-Chloro-4-methoxyphenethyl alcohol; 3-Chloro-4-methoxybenzeneethanol
Molecular Formula: C
Structural Pharmacophore Analysis
This compound serves as a critical "linker-scaffold" in medicinal chemistry. Its structure comprises three distinct functional domains:
-
Electron-Rich Core: The 4-methoxybenzene (anisole) ring provides electron density, facilitating
stacking interactions in protein binding pockets. -
Halogen Handle: The 3-chloro substituent introduces a lipophilic, electron-withdrawing steric block. In drug design (e.g., PDE5 inhibitors like Avanafil), this chlorine atom often fills hydrophobic pockets or restricts metabolic oxidation at the phenyl ring.
-
Alcohol Tether: The 2-hydroxyethyl chain acts as a flexible linker that can be derivatized into amines, halides, or esters, or serve as a hydrogen-bond donor/acceptor.
Part 2: Physicochemical Profile
Note: Experimental values for the specific alcohol are rare in public literature; values below are derived from validated chemometric models and homologous series (e.g., 3-chloro-4-methoxyphenylacetic acid).
| Property | Value / Description | Source/Derivation |
| Appearance | Viscous colorless to pale yellow oil or low-melting solid | Analogous to 2-(4-methoxyphenyl)ethanol |
| Melting Point | 40–50 °C (Estimated) | Acid precursor MP is 89 °C [1]; alcohols typically melt lower. |
| Boiling Point | ~335 °C at 760 mmHg | Predicted based on MW and polarity |
| Solubility | High: DCM, Ethyl Acetate, Methanol. Low: Water (<1 mg/mL) | Lipophilic Cl/OMe groups dominate |
| LogP | 1.8 – 2.1 | Calculated (CLogP) |
| pKa | ~14.8 (Alcoholic proton) | Standard primary alcohol range |
Part 3: Synthetic Pathways
The most robust route to 2-(3-Chloro-4-methoxyphenyl)ethanol is the reduction of its corresponding carboxylic acid precursor. This method ensures high regioselectivity and yield.
Primary Route: Reduction of 3-Chloro-4-methoxyphenylacetic Acid
Precursor: 3-Chloro-4-methoxyphenylacetic acid (CAS: 13721-20-5) [1][1]
Reagents:
-
Reducing Agent: Borane-Tetrahydrofuran complex (BH
·THF) or Lithium Aluminum Hydride (LiAlH ).[2] -
Solvent: Anhydrous THF.
-
Quench: Methanol/HCl.
Protocol:
-
Dissolution: Dissolve 10.0 g (50 mmol) of 3-chloro-4-methoxyphenylacetic acid in 100 mL anhydrous THF under nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C.
-
Reduction: Dropwise add 1.2 equivalents of BH
·THF (1.0 M solution). Note: Gas evolution (H ) will occur. -
Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.
-
Quench: Cool to 0 °C and carefully quench with MeOH until gas evolution ceases.
-
Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl, saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexanes:EtOAc 3:1).
Caption: Conversion of the carboxylic acid precursor to the target phenethyl alcohol via hydride reduction.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
1H NMR (400 MHz, CDCl
- 7.25 (d, J=2.0 Hz, 1H): Aromatic proton at position 2 (ortho to Cl).
- 7.08 (dd, J=8.4, 2.0 Hz, 1H): Aromatic proton at position 6.
- 6.88 (d, J=8.4 Hz, 1H): Aromatic proton at position 5 (ortho to OMe).
-
3.88 (s, 3H): Methoxy group (-OCH
). -
3.82 (t, J=6.5 Hz, 2H): Methylene adjacent to OH (-CH
-OH). -
2.78 (t, J=6.5 Hz, 2H): Benzylic methylene (Ar-CH
-).
IR Spectrum (Neat):
-
3300–3400 cm
: Broad O-H stretch (Alcohol). -
2850–2950 cm
: C-H aliphatic stretch. -
1250 cm
: C-O-C asymmetric stretch (Aryl ether). -
1050 cm
: C-Cl stretch (weak/moderate).
Part 5: Applications in Drug Development
This molecule is a versatile building block, particularly in the synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors and Kinase Inhibitors .
1. PDE5 Inhibitor Synthesis (Avanafil Analogs): The 3-chloro-4-methoxybenzyl moiety is a key pharmacophore in Avanafil (Stendra). While Avanafil utilizes the benzyl amine, the phenethyl alcohol provides a pathway to homologous chain-extended analogs or can be converted to the corresponding bromide/mesylate for alkylation reactions.
-
Mechanism:[3][4] The 3-chloro group occupies a hydrophobic pocket in the PDE5 enzyme, improving potency and selectivity over PDE6 [2].
2. GSK-3
Caption: Divergent synthesis pathways from the alcohol to bioactive pharmaceutical scaffolds.
Part 6: Safety & Handling (GHS)
Based on hazard profiles of chlorinated phenethyl alcohols.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.
References
-
Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide (Avanafil Intermediates). WO2015001567A1. Link
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024).[5][6] Link
-
National Institutes of Health (NIH). Structural Basis for Achieving GSK-3β Inhibition with High Potency. PMC Article. Link
-
PubChem. 3-Chloro-4-methoxyphenylacetic acid (Precursor Data). CID 86367. Link
Sources
- 1. Cas 13721-20-5,3-chloro-4-methoxyphenylacetic acid | lookchem [lookchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
